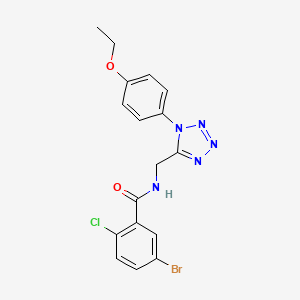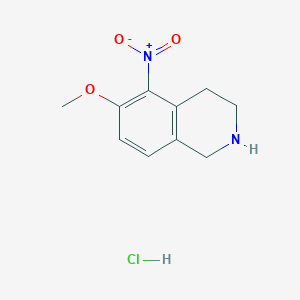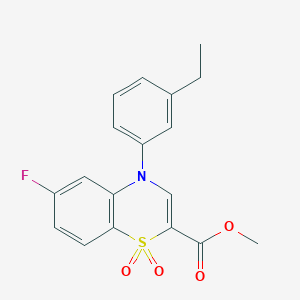![molecular formula C13H8Cl2FNO B2576712 4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol CAS No. 1224018-99-8](/img/structure/B2576712.png)
4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol is a Schiff base compound. Schiff bases are organic compounds formed by the condensation reaction of an aldehyde or ketone with a primary amine. In this case, the compound is derived from the condensation of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Synthesis Analysis
The synthesis involves the reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline. The resulting Schiff base ligand coordinates with metal ions (Mn, Co, Ni, Cu, and Zn) to form metal complexes .
Molecular Structure Analysis
The molecular formula of the Schiff base ligand is C₁₃H₉ClFNO . It features an azomethine group (imine) formed by the condensation of the aldehyde and amine. The metal complexes have the general formula [M(L)₂(H₂O)₂] , where L represents the Schiff base ligand .
Chemical Reactions Analysis
The Schiff base ligand and its metal complexes exhibit interesting coordination chemistry. The “O” and “N” donor atoms of the ligand participate in coordination with the metal (II) ions. Consequently, a six-coordinated octahedral geometry is proposed for all these complexes .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Oligomers : Kaya and Gül (2004) investigated the oxidative polycondensation of similar phenol derivatives. Their study focused on the synthesis and characterization of oligomers, evaluating their thermal stability and molecular weight properties (Kaya & Gül, 2004).
Solvatochromism and Probes for Solvent Mixtures : Nandi et al. (2012) synthesized nitro-substituted phenolates related to 4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol, exploring their solvatochromic properties. These compounds were used as probes for investigating binary solvent mixtures, demonstrating interesting solvatochromic switches and color changes in different solvent environments (Nandi et al., 2012).
Metal Complexes and Biological Activity : Palreddy et al. (2015) explored novel metal complexes derived from a similar imine compound. Their research included characterizing these complexes and investigating their biological activities through disc diffusion methods, highlighting potential applications in biomedical research (Palreddy et al., 2015).
Synthesis and Analysis of Copper(II) and Oxido-Vanadium(IV) Complexes : Takjoo et al. (2013) synthesized and analyzed metal complexes involving similar phenol compounds. Their study provides insights into the structural and thermal properties of these complexes, contributing to the field of coordination chemistry (Takjoo et al., 2013).
Fluorescent Chemosensors Based on Phenol Derivatives : Roy (2021) discussed the development of chemosensors based on derivatives of 4-methyl-2,6-diformylphenol, a compound structurally related to this compound. These chemosensors have been used for detecting a variety of analytes, indicating the potential of such compounds in sensing applications (Roy, 2021).
Corrosion Inhibition Studies : Shanbhag et al. (2007) researched the inhibition effects of imines, including compounds structurally similar to this compound, on the corrosion of mild steel in hydrochloric acid solution. This study contributes to understanding the role of such compounds in industrial applications like corrosion inhibition (Shanbhag et al., 2007).
Wirkmechanismus
While the specific mechanism of action for this compound may vary depending on its application, Schiff base metal complexes often display diverse biological properties. These include antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic activities. Researchers explore these complexes as potential therapeutic agents for bacterial infections and cancers .
Eigenschaften
IUPAC Name |
4-chloro-2-[(2-chloro-4-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(16)6-11(12)15/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNISYPBEKRDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2576630.png)
![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)
![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)
![1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide](/img/structure/B2576638.png)



![4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2576642.png)
![2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2576646.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide](/img/structure/B2576648.png)
![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)
![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide](/img/structure/B2576650.png)
![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)